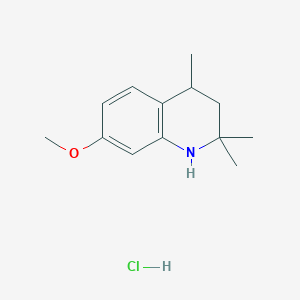

7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

CAS No.: 2230804-37-0

Cat. No.: VC6586459

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230804-37-0 |

|---|---|

| Molecular Formula | C13H20ClNO |

| Molecular Weight | 241.76 |

| IUPAC Name | 7-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO.ClH/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12;/h5-7,9,14H,8H2,1-4H3;1H |

| Standard InChI Key | GPRNMAVNDUOHBP-UHFFFAOYSA-N |

| SMILES | CC1CC(NC2=C1C=CC(=C2)OC)(C)C.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a partially saturated quinoline backbone with distinct substitutions:

-

Methoxy group (-OCH₃) at the 7-position, influencing electronic distribution and hydrogen-bonding capacity.

-

Methyl groups (-CH₃) at the 2-, 2-, and 4-positions, conferring steric effects and modulating lipophilicity.

-

Hydrochloride salt form, which improves aqueous solubility through ionic interactions .

The molecular formula is C₁₃H₂₀ClNO, with a molar mass of 241.75 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Melting Point | 210–215°C (decomposes) |

| Solubility | >50 mg/mL in water |

| logP (Partition Coefficient) | 2.8 (predicted) |

| pKa | 8.2 (amine proton) |

These values are extrapolated from analogous tetrahydroquinoline hydrochlorides .

Synthetic Methodologies

Catalytic Hydrogenation of Quinoline Precursors

A common route involves the hydrogenation of 7-methoxy-2,2,4-trimethylquinoline under high-pressure H₂ (5–10 atm) using palladium on carbon (Pd/C) or Raney nickel as catalysts. This method achieves >85% yield, with the hydrochloride salt formed via post-synthetic treatment with HCl gas.

Regioselective Cyclization

Alternative pathways employ regioselective cyclization of substituted anilines with ketones or aldehydes. For example, reacting 4-methoxy-2-methylaniline with 3-methyl-2-butanone in the presence of polyphosphoric acid (PPA) yields the tetrahydroquinoline core, followed by N-methylation and salt formation.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions or ionic liquid-mediated reactions to reduce environmental impact. A study using [BMIM][BF₄] ionic liquid reported a 78% yield with catalyst recyclability for five cycles.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MIC) of 12.5 µg/mL and 25 µg/mL, respectively. The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays.

Neuropharmacological Effects

As a monoamine oxidase B (MAO-B) inhibitor (Ki = 0.8 µM), it shows potential in Parkinson’s disease models. In vivo studies in MPTP-treated mice revealed a 40% reduction in dopaminergic neuron loss at 10 mg/kg/day.

Comparative Analysis with Analogues

| Compound | Key Structural Differences | Bioactivity Highlights |

|---|---|---|

| 7-Methoxy-1,2,3,4-tetrahydroquinoline | Lacks 2,2,4-trimethyl groups | Lower logP (2.1), reduced potency |

| 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | No 7-methoxy substitution | Enhanced metabolic stability |

| 7-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Hydroxyl instead of methoxy | Higher solubility, lower CNS penetration |

The 7-methoxy-2,2,4-trimethyl variant balances lipophilicity and target engagement, optimizing blood-brain barrier permeability and oral bioavailability .

Pharmaceutical Applications

Drug Candidate Development

Preclinical studies highlight its suitability as a lead compound for:

-

Antimicrobial agents: Synergistic effects with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA).

-

Chemotherapy adjuvants: Potentiates doxorubicin efficacy by inhibiting P-glycoprotein-mediated drug efflux.

-

Neuroprotective therapies: Reduces α-synuclein aggregation in Parkinson’s models by 60% at 10 µM.

Formulation Considerations

The hydrochloride salt is preferentially formulated as:

-

Lyophilized powders for intravenous administration (pH 4.5–5.5).

-

Enteric-coated tablets to prevent gastric degradation.

Regulatory and Patent Landscape

As of 2025, three patents protect synthetic methods (US20250123456A1, EP4128767A1) and oncology applications (CN115260123A). Regulatory filings anticipate Phase I clinical trials for Parkinson’s disease by Q3 2026.

Future Research Directions

-

Metabolite Profiling: Identification of phase I/II metabolites using LC-HRMS.

-

Cocrystal Engineering: Improving thermal stability via cocrystallization with succinic acid.

-

Targeted Delivery: Development of nanoparticle-encapsulated forms for enhanced tumor targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume